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Compound of Interest

Compound Name: 4-Bromo-5-methyl-1H-imidazole

Cat. No.: B100736

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties,
synthesis, and potential applications of 4-Bromo-5-methyl-1H-imidazole. This versatile
heterocyclic compound serves as a valuable building block in medicinal chemistry and

materials science.

Core Chemical Properties

4-Bromo-5-methyl-1H-imidazole, with the CAS number 15813-08-8, is a solid at room
temperature. Its fundamental properties are summarized in the table below. While specific
experimental data for this isomer is limited, the provided information is based on available data
for closely related imidazole derivatives and computational predictions.
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Property Value Source
Molecular Formula CaHsBrN2

Molecular Weight 161.00 g/mol

CAS Number 15813-08-8

Appearance Solid

Data not available for this
specific isomer. Isomers such
as 5-Bromo-1-methyl-1H-

Melting Point imidazole melt at 40-44 °C,
while 4-Bromo-2-methyl-1H-
imidazole has a melting point
of 164-165 °C.[1]

Boiling Point Data not available.

Soluble in DMSO (100 mg/mL

with sonication).[2] General
Solubility solubility in other common [2]

organic solvents is not

extensively documented.

Synthesis and Reactivity

The synthesis of 4-Bromo-5-methyl-1H-imidazole can be approached through several
established methods for imidazole functionalization. A common strategy involves the direct
bromination of a corresponding methyl-imidazole precursor.

Experimental Protocol: Synthesis via Bromination

This protocol is a general representation and may require optimization for the specific synthesis
of 4-Bromo-5-methyl-1H-imidazole.

Materials:

o 4-Methyl-1H-imidazole
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N-Bromosuccinimide (NBS)

Acetonitrile (or other suitable aprotic solvent)

Stirring apparatus

Reaction vessel

Purification equipment (e.g., column chromatography)

Procedure:

Dissolve 4-methyl-1H-imidazole in a suitable aprotic solvent such as acetonitrile in a reaction
vessel.

Slowly add N-Bromosuccinimide (1.0 to 1.2 equivalents) to the solution at room temperature
while stirring.

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution
of sodium thiosulfate.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain pure 4-Bromo-5-
methyl-1H-imidazole.

Logical Workflow for Synthesis:

Obtain Pure
4-Bromo-5-methyl-1H-imidazole

Start with Dissolve in Add Monitor Reaction
4-Methyl-1H-imidazole Acetonitrile N-Bromosuccinimide (TLC/LC-MS)

Quench with
Na25203 (aq)

Extract with
Ethyl Acetate

Purify via
Column Chromatography

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b100736?utm_src=pdf-body
https://www.benchchem.com/product/b100736?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b100736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Caption: General workflow for the synthesis of 4-Bromo-5-methyl-1H-imidazole.

Reactivity and Suzuki-Miyaura Coupling

The bromine atom on the imidazole ring of 4-Bromo-5-methyl-1H-imidazole serves as a
versatile handle for further chemical modifications, most notably through palladium-catalyzed
cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction is instrumental in
forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl
substituents.

Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol illustrates the coupling of a bromo-imidazole with an arylboronic acid.
Materials:

e 4-Bromo-5-methyl-1H-imidazole

 Arylboronic acid (e.g., Phenylboronic acid)

o Palladium catalyst (e.g., Pd(PPhs)a or PdCIlz(dppf))

e Base (e.g., K2COs, Cs2C03)

e Solvent system (e.g., Toluene/Water, Dioxane/Water, or DMF)

 Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

o To areaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add 4-Bromo-5-
methyl-1H-imidazole (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the
palladium catalyst (0.02-0.1 equivalents), and the base (2-3 equivalents).

¢ Add the degassed solvent system.
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e Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the
starting material is consumed, as monitored by TLC or LC-MS.

 After cooling to room temperature, dilute the reaction mixture with water and extract with an

organic solvent.

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography to yield the desired arylated imidazole.

Suzuki-Miyaura Coupling Pathway:

4-Bromo-5-methyl-1H-imidazole +
Arylboronic Acid

®/"  Suzuki-Miyaura
> Coupling
Pd Catalyst + Base

Click to download full resolution via product page

4-Aryl-5-methyl-1H-imidazole

Caption: Key components of the Suzuki-Miyaura coupling reaction.

Spectral Data

While experimental NMR spectra for 4-Bromo-5-methyl-1H-imidazole are not readily
available in the literature, the expected spectral features can be predicted based on its
structure and data from similar compounds.

¢ H NMR: The spectrum would be expected to show a singlet for the C2-H proton of the
imidazole ring, a singlet for the methyl protons, and a broad singlet for the N-H proton. The
chemical shifts would be influenced by the bromo and methyl substituents.

e 13C NMR: The spectrum would display four distinct signals corresponding to the four carbon
atoms in the molecule. The carbon bearing the bromine atom would be significantly
downfield.
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Potential Biological and Medicinal Applications

The imidazole scaffold is a prominent feature in numerous biologically active molecules, and its
halogenated derivatives are of particular interest in drug discovery.[3] While specific studies on
4-Bromo-5-methyl-1H-imidazole are limited, the broader class of bromo-imidazoles has
shown potential in several therapeutic areas.

» Antimicrobial Agents: Brominated imidazole derivatives have been investigated for their
antibacterial and antifungal properties.[3] The bromine atom can enhance the lipophilicity
and electronic properties of the molecule, potentially leading to improved antimicrobial
activity.

o Anticancer Agents: The imidazole ring is a key component of several approved anticancer
drugs.[4] Bromo-imidazoles serve as crucial intermediates in the synthesis of novel
compounds screened for their cytotoxic activity against various cancer cell lines.[5][6]

» Enzyme Inhibition: The imidazole moiety can act as a ligand for metal ions in enzyme active
sites, and substituted imidazoles are explored as inhibitors for various enzymes implicated in
disease.

The reactivity of the bromo-substituent allows for the facile generation of diverse libraries of
compounds for high-throughput screening, making 4-Bromo-5-methyl-1H-imidazole a
valuable starting material for drug discovery programs.

Signaling Pathway Involvement (Hypothetical):
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Drug Discovery Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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